molecular formula C16H20ClNO2 B2394459 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2176070-19-0

2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2394459
CAS RN: 2176070-19-0
M. Wt: 293.79
InChI Key: KSZVXGHLZCPQBW-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as WIN 35428 and has been studied for its effects on the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone in lab experiments include its high affinity for the dopamine transporter and its potential therapeutic properties. However, the limitations of using this compound include its potential neurotoxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One direction is to further investigate its potential use as a treatment for addiction and ADHD. Another direction is to study its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves several steps. The starting materials are 2-chlorophenylacetic acid and 8-azabicyclo[3.2.1]oct-3-ene-2,5-dione, which are converted to the corresponding amide intermediate. The amide is then reduced to the amine, which is reacted with ethyl chloroacetate to give the final product.

Scientific Research Applications

2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been studied for its potential use as a treatment for various neurological disorders. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This compound has also been studied for its potential use as a treatment for addiction and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-20-14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZVXGHLZCPQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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